2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Bromination: Introduction of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS).
Phenoxylation: Formation of the phenoxy group through a nucleophilic aromatic substitution reaction.
Fluorination: Introduction of the difluoro and trifluoromethyl groups using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.
Reduction: Formation of 2-(4-Bromo-2-amino-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluorobenzene
- 2-(4-Bromo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-4-(trifluoromethyl)benzene
Uniqueness
2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups in a single molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H5BrF5NO3 |
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Molecular Weight |
398.08 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
InChI Key |
TUTXBWXHLSJRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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